InChI=1S/C17H15F3N2O3S/c1-11-2-4-12(5-3-11)15(23)10-16(17(18,19)20)22-13-6-8-14(9-7-13)26(21,24)25/h2-9H,10H2,1H3,(H2,21,24,25)
. The Canonical SMILES representation is CC1=CC=C(C=C1)C(=O)CC(=NC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
. The synthesis of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide derivatives involves several steps, starting with celecoxib as the parent molecule. A common method involves reacting celecoxib with various alkyl/aryl isothiocyanates. [] This reaction typically takes place in the presence of a suitable solvent and under controlled temperature conditions. The resulting intermediate is then further modified to introduce the desired substituents.
The molecular structure of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide is characterized by the presence of a central sulfonamide group (-SO2NH-) linked to a substituted phenyl ring. The presence of electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, significantly influences the molecule's polarity and reactivity. [] Understanding the spatial arrangement of atoms and the electronic properties of this molecule is crucial for predicting its interactions with biological targets and its potential pharmacological activity.
4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide derivatives can undergo various chemical reactions, allowing for the modification of their structure and properties. [] Common reactions include alkylation, acylation, and condensation reactions, which enable the introduction of diverse functional groups. These modifications are essential for exploring structure-activity relationships and optimizing the pharmacological profile of these compounds.
The primary application of 4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide in scientific research is as a precursor or building block in synthesizing novel compounds. [] By modifying its structure, researchers aim to develop new drug candidates with improved potency, selectivity, and safety profiles. These derivatives hold potential for various therapeutic areas, including:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: